molecular formula C23H21Cl2N3O3S B6484771 2,5-dichloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-72-5

2,5-dichloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Cat. No. B6484771
CAS RN: 393834-72-5
M. Wt: 490.4 g/mol
InChI Key: PMNBAONHAYAEJM-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide” is a complex organic molecule that contains several functional groups and structural features. It has a benzamide group, a sulfonyl group, a pyridine ring, and a piperidine ring. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural feature. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. The presence of multiple rings (the benzene ring, the pyridine ring, and the piperidine ring) would likely result in a rigid structure. The electron-withdrawing chloro groups and the polar amide and sulfonyl groups could lead to interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the chloro groups might be replaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and sulfonyl groups, and its melting and boiling points would depend on the size and shape of the molecule .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential pharmaceutical .

Mechanism of Action

Target of Action

It is known that this compound is an organic synthetic intermediate and a pharmaceutical intermediate . It is mainly used in the synthesis of the raw drug Ceritinib .

Mode of Action

Given its use as an intermediate in the synthesis of ceritinib , it can be inferred that it may contribute to the therapeutic effects of the final drug product. Ceritinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Biochemical Pathways

As an intermediate in the synthesis of ceritinib , it may indirectly influence the pathways targeted by this drug. Ceritinib acts by inhibiting the ALK (anaplastic lymphoma kinase), which is involved in cell growth and survival pathways in cancer cells.

Pharmacokinetics

As an intermediate in drug synthesis , its pharmacokinetic properties would be significantly altered in the final drug product, Ceritinib.

Result of Action

As an intermediate in the synthesis of ceritinib , it contributes to the overall therapeutic effects of this drug, which include inhibition of cell growth and induction of cell death in cancer cells.

properties

IUPAC Name

2,5-dichloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O3S/c24-17-6-11-21(25)20(14-17)23(29)27-18-7-9-19(10-8-18)32(30,31)28-13-2-1-5-22(28)16-4-3-12-26-15-16/h3-4,6-12,14-15,22H,1-2,5,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNBAONHAYAEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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